molecular formula C25H32N4O2 B2394122 N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922031-64-9

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2394122
CAS No.: 922031-64-9
M. Wt: 420.557
InChI Key: IGCJYHSHHZKRTA-UHFFFAOYSA-N
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Description

“N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Derivative: Starting with the synthesis of the 1-methylindoline derivative through cyclization reactions.

    Piperidine Introduction: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of an oxalyl chloride derivative with the amine precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
  • N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea

Uniqueness

“N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” is unique due to its specific oxalamide linkage, which may confer distinct biological activity and chemical reactivity compared to similar compounds with different linkages (e.g., acetamide or urea).

Properties

IUPAC Name

N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-28-15-12-21-16-20(10-11-22(21)28)23(29-13-6-3-7-14-29)18-27-25(31)24(30)26-17-19-8-4-2-5-9-19/h2,4-5,8-11,16,23H,3,6-7,12-15,17-18H2,1H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJYHSHHZKRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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